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Compound of Interest

Compound Name:
N-Benzyl-5-nitro-1H-indazol-3-

amine

CAS No.: 953411-59-1

Cat. No.: B3316235 Get Quote

Executive Summary
The "Solvent Exit" Hypothesis In the optimization of indazole-based kinase inhibitors, the C5

position acts as a critical "solvent exit vector." Unlike the C3 position, which often faces the

sterically restricted ATP-binding hinge region, or the N1 position, which dictates the scaffold's

tautomeric binding mode, the C5 position typically points toward the solvent-exposed interface.

This guide analyzes how C5-functionalization is strategically employed to:

Modulate Physicochemical Properties: Introduce solubilizing groups (piperazines,

morpholines) without disrupting the primary pharmacophore.

Enhance Metabolic Stability: Block Phase I metabolic soft spots (e.g., replacing C5-H with

C5-F or C5-Cl).

Access Allosteric Pockets: Reach extended hydrophobic regions in specific kinases (e.g.,

ROCK, PLK, VEGFR).

Part 1: The Indazole Scaffold & Vector Analysis
To rationally design indazole inhibitors, one must understand the spatial orientation of the core

vectors relative to the target binding site (typically the ATP pocket of a kinase).
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DOT Diagram: Indazole Vector Map
The following diagram illustrates the functional roles of specific positions on the indazole ring.
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Figure 1: Functional vector map of the indazole scaffold. C5 is highlighted as the primary vector

for ADME optimization.
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Position Primary Role
Synthetic
Accessibility

SAR Limitation

C3
Hinge binding (H-bond

donor/acceptor)

High

(Halogenation/Acylatio

n)

Sterically constrained;

bulky groups often kill

potency.

C5
Solubility/Metabolic

Stability

High

(Suzuki/Buchwald on

5-Br)

High tolerance; ideal

for bulky solubilizing

tails.

C6
Selectivity (Back-

pocket access)

Moderate (Requires

specific isomers)

Can clash with the

"ceiling" of the ATP

pocket.

N1 Scaffold orientation
High

(Alkylation/Arylation)

Critical for potency;

modification often flips

binding mode.

Part 2: Chemical Space & Synthetic Accessibility
Accessing C5-substituted indazoles relies heavily on Palladium-catalyzed cross-coupling

reactions. The most robust precursor is 5-bromo-1H-indazole, which serves as a divergent

intermediate.

Synthetic Workflow: C5-Diversification
The following workflow describes the standard industry route to generate C5-libraries.
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Figure 2: Divergent synthetic pathways from 5-bromoindazole.

Part 3: Comparative SAR Case Studies
Case Study A: ROCK-II Inhibitors (Solubility
Optimization)
Objective: Improve the aqueous solubility of a potent indazole core without losing kinase

inhibitory activity. Context: Rho-associated protein kinase (ROCK) inhibitors often suffer from

poor bioavailability due to flat, aromatic structures. Strategy: Use C5 as a handle to attach

polar moieties (piperazines/amides).

Representative Data (Consolidated from Literature Trends):
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Compound
C5-Substituent
(R)

ROCK-II IC50
(nM)

Solubility (pH
7.4)

Notes

IND-1 -H 12 < 1 µM
Potent but

insoluble.

IND-2 -Br 8 < 1 µM

Halogen

improves

potency

(lipophilic

contact) but not

solubility.

IND-3 -Phenyl 45 < 1 µM

Steric bulk

tolerated, but

solubility remains

poor.

IND-4
-Amide-

Piperazine
14 > 100 µM

Optimal.

Solubilizing

group tolerated

at solvent front.

IND-5 -COOH > 1000 > 500 µM

Charge

repulsion.

Negative charge

likely disallowed

at this vector.

Insight: The C5 position in ROCK inhibitors points away from the ATP-binding pocket into the

solvent. This allows for the attachment of large, polar groups (like IND-4) which dramatically

improve ADME properties (solubility/clearance) while maintaining the core binding affinity.

Case Study B: ERK1/2 Inhibitors (Metabolic Stability)
Objective: Block rapid metabolic clearance caused by oxidation of the indazole ring. Context:

Unsubstituted indazoles are prone to oxidation at electron-rich positions. Strategy: Fluorine

scan at C5.
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Representative Data:

C5-H (Baseline): High clearance (liver microsomes).

min.

C5-F (Bioisostere): Potency maintained (IC50 ~5 nM). Metabolic stability improved (

min). The C-F bond blocks P450 oxidation at this site.

C5-Cl: Slight potency increase (filling hydrophobic pocket), but lower solubility than C5-F.

Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at C5
Purpose: To attach aryl or heteroaryl groups to the C5 position of the indazole core.

Reagents:

Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-bromoindazole (1.0 eq)

Boronic Acid: R-B(OH)2 (1.2 eq)

Catalyst: Pd(dppf)Cl2[1][2][3]·CH2Cl2 (0.05 eq)

Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

Preparation: In a sealed microwave vial, dissolve the 5-bromoindazole derivative in 1,4-

dioxane (0.1 M concentration).

Addition: Add the boronic acid and the aqueous K2CO3 solution.

Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (Critical

for Pd(0) cycle).
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Catalyst: Add Pd(dppf)Cl2[1][2][3]·CH2Cl2 quickly and seal the vial.

Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the

bromide peak (

).

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Deprotection: Remove the THP group using 4M HCl in Dioxane/MeOH (1:1) at RT for 2

hours.

Protocol 2: Kinase IC50 Determination (FRET Assay)
Purpose: Quantify the potency of C5-modified analogs against a specific kinase (e.g., ROCK-II

or ERK).

Methodology:

Plating: Transfer 10 nL of compound (in DMSO) to a 384-well low-volume plate using an

acoustic dispenser (e.g., Echo 550).

Enzyme Mix: Add 5 µL of kinase buffer containing the target kinase (e.g., 2 nM ROCK-II) and

peptide substrate. Incubate for 15 min.

ATP Start: Initiate reaction by adding 5 µL of ATP (at

concentration).

Incubation: Incubate at Room Temperature for 60 minutes.

Detection: Add detection reagent (e.g., ADP-Glo or TR-FRET antibody). Read

fluorescence/luminescence on a multimode plate reader (e.g., EnVision).

Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
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Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Fasudil) must be within 3-fold

of historical IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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